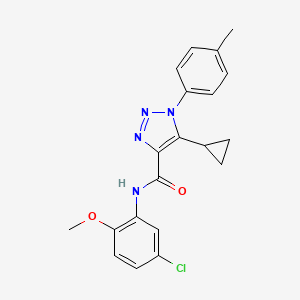

N-(5-chloro-2-methoxyphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(5-chloro-2-methoxyphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a cyclopropyl group at position 5 and a 4-methylphenyl group at position 1. The amide nitrogen is linked to a 5-chloro-2-methoxyphenyl moiety, which introduces both electron-withdrawing (chloro) and electron-donating (methoxy) substituents. Its synthesis likely follows protocols similar to other triazole-4-carboxamides, involving coupling reactions between activated carboxylic acid intermediates and substituted anilines .

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-5-cyclopropyl-1-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O2/c1-12-3-8-15(9-4-12)25-19(13-5-6-13)18(23-24-25)20(26)22-16-11-14(21)7-10-17(16)27-2/h3-4,7-11,13H,5-6H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTQPBWWQQFPGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Structural Characteristics

The molecular structure of N-CTMC features a five-membered triazole ring that is known for its stability and versatility in pharmaceutical applications. The presence of various functional groups enhances its interaction with biological targets. Key structural components include:

- Triazole Ring : A five-membered heterocycle with three nitrogen atoms.

- Chloro and Methoxy Substituents : These groups may influence the compound's pharmacological properties.

- Cyclopropyl and Methyl Phenyl Groups : Contribute to the compound's unique pharmacophoric characteristics.

Biological Activity

While comprehensive studies specifically focusing on N-CTMC are scarce, the broader class of 1,2,3-triazoles has demonstrated a wide range of biological activities. The following table summarizes the known activities of various triazole derivatives, which may provide insights into the potential activity of N-CTMC:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Cyclopropyl-N-(2-hydroxyethyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide | Cyclopropyl ring; Hydroxyethyl group | Antimicrobial |

| N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | Chlorophenyl; Methoxy group | Anticancer |

| 5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-ylphosphonate | Nitrophenyl; Phosphonate group | Cytotoxic |

The precise mechanism of action for N-CTMC remains largely unexplored. However, it is hypothesized that the triazole ring may interact with various biological targets such as enzymes or receptors. For instance:

- Anticholinesterase Activity : Triazoles can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurotransmitter metabolism .

Case Studies and Research Findings

Recent studies have highlighted the potential of triazole derivatives in various therapeutic contexts:

- Antifungal Activity : Triazoles have been extensively studied for their antifungal properties. Compounds similar to N-CTMC have shown efficacy against fungal pathogens by inhibiting ergosterol synthesis .

- Anticancer Properties : Some triazole derivatives exhibit cytotoxic effects against cancer cell lines. For example, certain compounds have been shown to induce apoptosis in tumor cells through various signaling pathways .

- Anti-inflammatory Effects : Research indicates that triazole-based compounds can modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes .

Future Directions

Further research is essential to elucidate the specific biological activities and mechanisms of action for N-(5-chloro-2-methoxyphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Potential areas of investigation include:

- In vitro and In vivo Studies : Conducting detailed pharmacological studies to assess the compound's efficacy against specific diseases.

- Structure–Activity Relationship (SAR) Analysis : Exploring how variations in structure influence biological activity could lead to more potent derivatives.

Chemical Reactions Analysis

Reactivity of the Triazole Ring

The 1,2,3-triazole core exhibits dual reactivity patterns depending on reaction conditions:

Electrophilic Substitution

The N1 atom (adjacent to the 4-methylphenyl group) participates in electrophilic reactions. For example:

-

Alkylation/Acylation : Under basic conditions, the triazole nitrogen can react with alkyl halides or acyl chlorides to form quaternary ammonium salts or acylated derivatives. Reported yields for similar triazoles range from 60–85%.

Cycloaddition Reactions

The triazole ring can act as a dipolarophile in Huisgen cycloadditions. For instance:

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : While the parent triazole is a product of CuAAC, derivatives may undergo further functionalization via strain-promoted reactions .

Carboxamide Group Reactivity

The carboxamide moiety (-CONH-) undergoes hydrolysis and nucleophilic substitution:

Hydrolysis

-

Acidic Conditions : Hydrolysis yields 5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and 5-chloro-2-methoxyaniline. Rates depend on acid concentration (e.g., 80% conversion in 6M HCl at 80°C) .

-

Basic Conditions : Saponification forms the carboxylate salt, which can be acidified to isolate the free carboxylic acid .

Transamidation

Reaction with primary or secondary amines in the presence of coupling agents (e.g., CDI, DCC) produces new amide derivatives. For example:

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| Ethylenediamine | N,N'-bis(amide) derivative | 72 | |

| Benzylamine | N-benzyl substituted amide | 68 |

Cyclopropane Ring Reactivity

The cyclopropyl group exhibits strain-driven reactivity:

Ring-Opening Reactions

-

Oxidative Cleavage : Ozonolysis or strong oxidants (e.g., KMnO₄) cleave the cyclopropane to form dicarboxylic acids .

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) opens the ring to yield a propane-1,3-diamine derivative .

Aromatic Substitution on Halogenated/Methoxyphenyl Groups

The 5-chloro-2-methoxyphenyl group undergoes regioselective electrophilic substitution:

Chlorine Replacement

-

Nucleophilic Aromatic Substitution (NAS) : The electron-withdrawing methoxy group meta-directs incoming nucleophiles (e.g., -OH, -NH₂) under harsh conditions (150–200°C) .

Methoxy Group Reactions

Stability Under Environmental Conditions

Metal Coordination

The triazole nitrogen and carboxamide oxygen act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or medicinal applications .

Enzyme Inhibition

Analogous triazole carboxamides inhibit cytochrome P450 enzymes (IC₅₀: 0.8–2.1 μM) and fungal lanosterol 14α-demethylase (CYP51) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1-aryl-1H-1,2,3-triazole-4-carboxamides. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, synthetic methodologies, and reported activities.

Structural and Substituent Variations

Crystallographic and Spectroscopic Data

- : Reports crystal structures of related triazole-4-carboxamides, confirming planar triazole cores and intermolecular hydrogen bonding (N–H···O) critical for stability .

- : Provides $ ^1H $-NMR and MS data for pyrazole-carboxamides, highlighting characteristic peaks for aromatic protons (δ 7.2–8.1 ppm) and carboxamide NH (δ ~12.8 ppm) .

Key Research Findings and Implications

Substituent-Driven Activity : Chloro and methoxy groups balance electronic effects, while cyclopropyl and methylphenyl groups optimize steric and pharmacokinetic properties.

Synthetic Efficiency : CDI-mediated coupling (as in ) offers higher yields and purity compared to EDCI/HOBt methods.

Unresolved Questions : The target compound’s exact biological targets, toxicity, and in vivo efficacy remain uncharacterized in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.